1-(3-Bromopyridin-4-yl)ethanol

Overview

Description

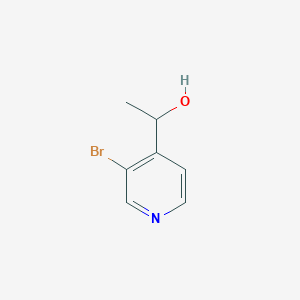

1-(3-Bromopyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom at the third position and an ethanol group at the fourth position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-4-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve large-scale bromination and subsequent ethanol group introduction using continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

1-(3-Bromopyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields 1-(3-bromopyridin-4-yl)acetaldehyde or 1-(3-bromopyridin-4-yl)acetic acid.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromopyridin-4-yl)ethanol has been utilized across multiple disciplines, including chemistry, biology, and materials science.

Chemistry

- Building Block for Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it suitable for creating derivatives with tailored properties for specific applications .

- Reagent in Organic Reactions: It is used as a reagent in organic synthesis, facilitating reactions that require brominated substrates, which can enhance selectivity and yield.

Biology

- Biological Pathway Studies: The compound is employed in studies investigating biological pathways and interactions due to its ability to bind to specific receptors. This property is crucial for understanding its pharmacological potential and mechanisms of action .

- Ligand Development: this compound can act as a ligand in receptor binding studies, aiding in the development of new therapeutic agents targeting various diseases .

Industry

- Specialty Chemicals Production: The compound is used in the production of specialty chemicals and agrochemicals. Its unique properties allow it to serve as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

- Material Science Applications: Research indicates potential applications in developing new materials with enhanced properties due to its chemical structure, which may lead to innovations in polymer chemistry and nanotechnology .

Case Studies

Several studies highlight the practical applications of this compound:

-

Receptor Interaction Studies:

A study explored the interaction of this compound with muscarinic receptors, demonstrating its potential as a lead compound for developing selective receptor antagonists. The findings indicated that modifications to the brominated pyridine structure could enhance binding affinity and specificity . -

Synthesis of Novel Derivatives:

Researchers synthesized various derivatives of this compound through substitution reactions. These derivatives exhibited distinct biological activities, suggesting that this compound could serve as a scaffold for drug discovery efforts targeting multiple therapeutic areas . -

Industrial Applications:

A case study focused on using this compound as an intermediate in producing agrochemicals. The study reported high yields and selectivity during the synthesis process, indicating its industrial viability and importance in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Bromopyridin-4-yl)ethanol can be compared with other bromopyridine derivatives, such as:

1-(6-Bromopyridin-3-yl)ethanol: Similar in structure but with the bromine atom at a different position, leading to different chemical properties and reactivity.

3-Bromopyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.

4-Bromopyridine: The bromine atom is at the fourth position, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Biological Activity

1-(3-Bromopyridin-4-yl)ethanol is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom and an ethanol group. This unique structure contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and proteins. The ethanol moiety may also participate in hydrogen bonding, influencing the compound's binding affinity to various receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are notably low, suggesting potent antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor binding |

| 3-Bromopyridine | Moderate | Low | Less effective due to lack of ethanol group |

| 4-Bromo-2-pyridinol | Low | Moderate | Different reactivity profile |

Case Studies

Several case studies have been conducted to explore the potential applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines, including this compound, showed significant activity against resistant strains of bacteria. The study reported MIC values as low as 0.05 mg/mL against MRSA strains .

- Anti-inflammatory Mechanisms : Research conducted on the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for therapeutic use in inflammatory diseases .

- Drug Development Applications : In drug discovery contexts, the compound has been utilized as a scaffold for synthesizing new therapeutic agents targeting various diseases due to its favorable biological activity profile .

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVWTMPHSNWFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.